molecular formula C12H13ClF2N2OS B11087949 N-{4-[chloro(difluoro)methoxy]phenyl}-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine

N-{4-[chloro(difluoro)methoxy]phenyl}-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B11087949
M. Wt: 306.76 g/mol
InChI Key: YDEXLPRNTLIGOA-UHFFFAOYSA-N
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Description

N-{4-[chloro(difluoro)methoxy]phenyl}-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a phenyl ring substituted with a chloro(difluoro)methoxy group and a thiazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[chloro(difluoro)methoxy]phenyl}-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine typically involves multiple steps, including the formation of the thiazole ring and the introduction of the chloro(difluoro)methoxy group. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-{4-[chloro(difluoro)methoxy]phenyl}-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The chloro(difluoro)methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, with specific temperatures, solvents, and catalysts being employed to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives with unique properties.

Scientific Research Applications

N-{4-[chloro(difluoro)methoxy]phenyl}-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[chloro(difluoro)methoxy]phenyl}-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{4-[chloro(difluoro)methoxy]phenyl}-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine include other thiazole derivatives and phenyl-substituted compounds. These compounds may share structural similarities but differ in their functional groups and overall properties.

Highlighting Uniqueness

What sets this compound apart is its unique combination of a chloro(difluoro)methoxy-substituted phenyl ring and a thiazole ring. This structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H13ClF2N2OS

Molecular Weight

306.76 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-5,5-dimethyl-4H-1,3-thiazol-2-amine

InChI

InChI=1S/C12H13ClF2N2OS/c1-11(2)7-16-10(19-11)17-8-3-5-9(6-4-8)18-12(13,14)15/h3-6H,7H2,1-2H3,(H,16,17)

InChI Key

YDEXLPRNTLIGOA-UHFFFAOYSA-N

Canonical SMILES

CC1(CN=C(S1)NC2=CC=C(C=C2)OC(F)(F)Cl)C

Origin of Product

United States

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